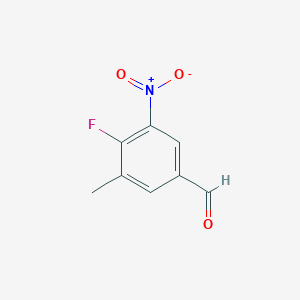

4-Fluoro-3-methyl-5-nitrobenzaldehyde

説明

Significance of Fluorinated Aromatic Aldehydes in Contemporary Chemical Research

Fluorinated aromatic aldehydes are of considerable interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties. In drug design, for instance, fluorine substitution can enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins. The high electronegativity and relatively small size of fluorine allow it to modulate the electronic environment of the aromatic ring and participate in unique intermolecular interactions. This makes fluorinated aromatic aldehydes valuable precursors for the synthesis of novel therapeutic agents and functional materials.

Overview of Substituted Benzaldehydes as Versatile Scaffolds in Organic Synthesis

Substituted benzaldehydes are foundational building blocks in organic synthesis, prized for their reactivity and versatility. The aldehyde functional group readily undergoes a wide array of chemical transformations, including nucleophilic addition, condensation reactions, and oxidations, providing access to a diverse range of more complex molecular architectures. The nature and position of substituents on the benzene (B151609) ring further tune the reactivity of the aldehyde and introduce additional functionalities. This allows for the construction of a vast library of compounds with tailored properties, making substituted benzaldehydes indispensable in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Unique Structural Features and Electronic Properties of 4-Fluoro-3-methyl-5-nitrobenzaldehyde (B6153479)

This compound possesses a unique combination of substituents that impart distinct structural and electronic characteristics. The aromatic ring is adorned with an aldehyde group, a fluorine atom, a methyl group, and a nitro group.

The electronic properties of this molecule are a product of the interplay between these substituents:

Aldehyde Group (-CHO): Acts as a deactivating group through its electron-withdrawing resonance and inductive effects, rendering the aromatic ring less susceptible to electrophilic substitution.

Nitro Group (-NO₂): A strong electron-withdrawing group, it further deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-position relative to itself.

Fluorine Atom (-F): Exhibits a dual electronic effect. It is strongly electron-withdrawing through induction but can also donate electron density through resonance. In this substitution pattern, its inductive effect is likely to be more pronounced.

Methyl Group (-CH₃): An electron-donating group through hyperconjugation and induction, it slightly activates the ring.

The cumulative effect of these groups makes the aromatic ring of this compound electron-deficient, which in turn influences the reactivity of the aldehyde group and the potential for nucleophilic aromatic substitution.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₈H₆FNO₃ | 183.14 | Not available |

| 4-Fluoro-3-nitrobenzaldehyde (B1361154) | C₇H₄FNO₃ | 169.11 | 45-47 |

| 2-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 42-44 |

| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 56-58 |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 103-106 wikipedia.org |

Note: Data for related compounds is provided for comparative purposes. Specific experimental data for this compound is not widely available in published literature.

Research Rationale and Academic Importance of Investigating this compound

The academic importance of studying this compound stems from its potential as a versatile intermediate in the synthesis of complex, highly functionalized molecules. The distinct electronic nature of the substituted ring can be exploited to achieve selective chemical transformations. For example, the electron-deficient aromatic ring may be susceptible to nucleophilic aromatic substitution, allowing for the introduction of further functional groups.

Furthermore, the aldehyde can serve as a handle for building molecular complexity through various C-C bond-forming reactions. The presence of the fluoromethylphenyl moiety is of interest in the development of new bioactive compounds, as this structural motif is found in a number of existing pharmaceuticals and agrochemicals. nbinno.com

Scope and Objectives of Scholarly Research on this compound

While specific scholarly research exclusively focused on this compound appears to be limited, the objectives of such research would likely encompass several key areas:

Development of Efficient Synthetic Routes: Establishing reliable and scalable methods for the preparation of this polysubstituted benzaldehyde (B42025) is a primary objective. This could involve multi-step syntheses starting from simpler, commercially available precursors. General methods for preparing fluoro-nitro-benzaldehydes often involve the nitration of a corresponding fluorobenzaldehyde or the fluorination of a chloro-nitrobenzaldehyde. google.com

Exploration of its Reactivity: A thorough investigation of the chemical reactivity of this compound would be crucial. This would involve studying its behavior in various organic reactions to understand how the interplay of its functional groups dictates its chemical transformations.

Application as a Synthetic Intermediate: A key goal would be to demonstrate the utility of this compound as a building block for the synthesis of more complex and potentially valuable molecules, such as novel pharmaceutical candidates or materials with interesting photophysical properties.

Physicochemical Characterization: Detailed characterization of its physical and spectroscopic properties would be essential for its identification and for understanding its molecular structure and electronic distribution.

Structure

3D Structure

特性

分子式 |

C8H6FNO3 |

|---|---|

分子量 |

183.14 g/mol |

IUPAC名 |

4-fluoro-3-methyl-5-nitrobenzaldehyde |

InChI |

InChI=1S/C8H6FNO3/c1-5-2-6(4-11)3-7(8(5)9)10(12)13/h2-4H,1H3 |

InChIキー |

YJSKSWVZEDKHQQ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1F)[N+](=O)[O-])C=O |

製品の起源 |

United States |

Reactivity and Mechanistic Studies of 4 Fluoro 3 Methyl 5 Nitrobenzaldehyde

Aromatic Reactivity: Electrophilic and Nucleophilic Substitution Processes

Influence of Fluoro, Methyl, and Nitro Substituents on Ring Activation/Deactivation

Activating Group:

Methyl (-CH₃): The methyl group is a weak activating group. It donates electron density to the ring primarily through a positive inductive effect (+I) and hyperconjugation.

Deactivating Groups:

Nitro (-NO₂): The nitro group is a powerful deactivating group. It strongly withdraws electron density from the ring through both a negative inductive effect (-I) and a negative mesomeric (resonance) effect (-M).

Formyl (-CHO): The aldehyde's carbonyl group is also strongly deactivating, withdrawing electron density via negative inductive (-I) and negative mesomeric (-M) effects. The carbonyl carbon is electrophilic, drawing electron density from the ring. quora.com

The presence of two potent electron-withdrawing groups (nitro and formyl) overwhelmingly deactivates the aromatic ring, making it significantly less reactive than benzene (B151609) towards electrophilic aromatic substitution. quora.com

Interactive Table: Substituent Effects on Aromatic Ring

| Substituent | Inductive Effect | Mesomeric Effect | Overall Effect on Ring |

| -F (Fluoro) | Withdrawing (-I) | Donating (+M) | Deactivating |

| -CH₃ (Methyl) | Donating (+I) | N/A (Hyperconjugation) | Activating |

| -NO₂ (Nitro) | Withdrawing (-I) | Withdrawing (-M) | Strongly Deactivating |

| -CHO (Formyl) | Withdrawing (-I) | Withdrawing (-M) | Strongly Deactivating |

Regioselectivity in Aromatic Functionalization

Regioselectivity, or the position of substitution, is guided by the directing effects of the existing groups.

Electrophilic Aromatic Substitution (EAS): This type of reaction is highly unfavorable due to the profound deactivation of the ring. Hypothetically, if a reaction were forced, the directing effects would be as follows:

The nitro and formyl groups are meta-directors.

The fluoro and methyl groups are ortho, para-directors. The positions C-2 and C-6 are the only available sites for substitution. Both positions are ortho to the deactivating formyl and nitro groups, respectively, and are sterically hindered. Therefore, electrophilic substitution is mechanistically and electronically disfavored.

Nucleophilic Aromatic Substitution (SNAr): The ring is highly activated for SNAr. The strong electron-withdrawing effects of the nitro and formyl groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The fluorine atom is located at a position para to the powerful nitro group and ortho to the formyl group, making it an excellent leaving group. Consequently, the most probable aromatic substitution reaction for this compound is the displacement of the fluoride (B91410) ion by a nucleophile at the C-4 position. This is a common strategy in the synthesis of related fluoro-nitro-benzaldehydes, where a chloride is displaced by a fluoride ion. google.com

Transformations Involving the Aldehyde Functional Group

The aldehyde group is a primary site of reactivity, characterized by the electrophilic nature of its carbonyl carbon. ncert.nic.in This electrophilicity is further amplified by the electron-withdrawing substituents on the aromatic ring.

Nucleophilic Addition Reactions and Subsequent Condensations

The polarized carbon-oxygen double bond of the aldehyde readily undergoes attack by nucleophiles. ncert.nic.in

Nucleophilic Addition: Common reactions include:

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) yields a cyanohydrin. ncert.nic.in

Acetal Formation: Treatment with alcohols in the presence of an acid catalyst results in the formation of an acetal.

Imines (Schiff Bases): Condensation with primary amines leads to the formation of imines. This reaction is fundamental in the synthesis of various derivatives. researchgate.net

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Wittig reaction with phosphorus ylides to form alkenes. Due to the absence of α-hydrogens, it cannot undergo self-condensation via the aldol (B89426) reaction. ncert.nic.in

Oxidation and Reduction Chemistries of the Formyl Moiety

The formyl group can be easily oxidized or reduced.

Oxidation: Aldehydes are readily oxidized to carboxylic acids. ncert.nic.in 4-Fluoro-3-methyl-5-nitrobenzaldehyde (B6153479) can be converted to 4-fluoro-3-methyl-5-nitrobenzoic acid using a range of oxidizing agents, from strong reagents like potassium permanganate (B83412) (KMnO₄) to milder ones such as Tollens' reagent. ncert.nic.in

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 4-fluoro-3-methyl-5-nitrobenzyl alcohol.

Selective Reduction: Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this transformation, as it typically reduces aldehydes and ketones without affecting the nitro group.

Non-Selective Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the nitro group. acs.org Chemoselectivity can be a challenge when multiple reducible groups are present, sometimes requiring a careful choice of reducing agent to preserve one functional group while transforming another. acs.org

Reactivity of the Nitro Group: Reduction and Derivative Formation

The most significant reaction of the aromatic nitro group is its reduction to an amine. This transformation is a key step in the synthesis of many pharmaceutical and industrial compounds as it provides a versatile amino group for further functionalization.

Reduction to Amine: The nitro group can be reduced to an amino (-NH₂) group to form 4-amino-5-fluoro-3-methylbenzaldehyde. Common methods for this conversion include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C).

Metal-Acid Reduction: Employing metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). acs.org

The resulting aniline (B41778) derivative is a valuable intermediate. The amino group can undergo diazotization to form a diazonium salt, which can then be subjected to a wide array of Sandmeyer and related reactions to introduce a variety of other functional groups.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille) at Fluorinated Aromatic Centers

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge in synthetic chemistry. However, in electron-deficient aromatic systems, such as this compound, the C-F bond can be activated and participate in transition metal-catalyzed cross-coupling reactions. The strong electron-withdrawing capacity of the nitro group, positioned para to the fluorine atom, significantly lowers the electron density at the carbon bearing the fluorine, making it more susceptible to nucleophilic attack, a key step in many cross-coupling catalytic cycles.

While specific studies detailing the Suzuki and Stille cross-coupling reactions of this compound are not extensively documented in publicly available literature, the reactivity of analogous electron-deficient aryl fluorides provides a strong basis for predicting its behavior. For instance, palladium-catalyzed Suzuki and Stille couplings have been successfully performed on compounds like 4-fluoro-3-nitro-benzaldehyde. bohrium.com These reactions typically employ a palladium(0) catalyst, which undergoes oxidative addition to the C-F bond.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. For this compound, the reaction would involve its coupling with an aryl or vinyl boronic acid or its ester. The presence of the nitro and aldehyde groups is expected to facilitate the reaction by activating the C-F bond. A general catalytic cycle for the Suzuki-Miyaura reaction is well-established. tcichemicals.com

A representative, albeit generalized, set of conditions for the Suzuki coupling of a similar activated aryl fluoride is presented in the interactive table below.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Activated Aryl Fluorides

| Parameter | Condition | Role |

| Aryl Fluoride | This compound | Electrophile |

| Boronic Acid | Ar-B(OH)₂ | Nucleophile |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Facilitates C-C bond formation |

| Ligand | Phosphine-based (e.g., SPhos, XPhos) | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent | Toluene, Dioxane, DMF | Reaction medium |

| Temperature | 80-120 °C | Provides energy for the reaction |

Stille Coupling:

The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org Similar to the Suzuki coupling, the electron-deficient nature of this compound would make it a suitable substrate for palladium-catalyzed Stille reactions. The general mechanism for the Stille reaction is also well-understood. wikipedia.org

Below is an interactive table outlining typical conditions for the Stille coupling of an activated aryl fluoride.

Table 2: Representative Conditions for Stille Coupling of Activated Aryl Fluorides

| Parameter | Condition | Role |

| Aryl Fluoride | This compound | Electrophile |

| Organostannane | Ar-Sn(Bu)₃ | Nucleophile |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates C-C bond formation |

| Ligand | PPh₃, AsPh₃ | Stabilizes and activates the catalyst |

| Solvent | Toluene, THF, DMF | Reaction medium |

| Temperature | 80-110 °C | Provides energy for the reaction |

Detailed Mechanistic Investigations of Key Transformations

The mechanism of transition metal-catalyzed cross-coupling reactions at fluorinated aromatic centers, particularly in electron-deficient systems, is a subject of considerable research. The key and often rate-determining step is the oxidative addition of the C-F bond to the low-valent transition metal catalyst, typically palladium(0) or nickel(0).

For substrates like this compound, the oxidative addition step is believed to proceed through a mechanism that has significant nucleophilic aromatic substitution (SNAr) character. bohrium.com The catalytic cycle can be broken down into three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst attacks the carbon atom bearing the fluorine. The strong electron-withdrawing effect of the nitro group facilitates this attack by creating a significant partial positive charge on the carbon. This leads to the formation of a Meisenheimer-like intermediate, a resonance-stabilized anionic complex. The subsequent departure of the fluoride ion results in the formation of an arylpalladium(II) fluoride complex.

Transmetalation: In the Suzuki reaction, the boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the fluoride. In the Stille reaction, the organostannane performs a similar role. This step results in a diarylpalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Detailed kinetic studies and computational modeling of closely related systems have provided evidence for this SNAr-type oxidative addition pathway. These studies often show a strong dependence of the reaction rate on the electronic nature of the substituents on the aryl fluoride, with stronger electron-withdrawing groups leading to faster reactions.

Derivatization and Advanced Functionalization of 4 Fluoro 3 Methyl 5 Nitrobenzaldehyde

Synthesis of Imines and Schiff Bases from the Aldehyde Group

The aldehyde functional group is a primary site for derivatization, most commonly through condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is a cornerstone of organic synthesis due to its reliability and the wide variety of available primary amines.

The formation of an imine from 4-fluoro-3-methyl-5-nitrobenzaldehyde (B6153479) proceeds via the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde. This is typically followed by the dehydration of the resulting unstable hemiaminal intermediate, often catalyzed by a weak acid, to yield the stable imine product. ijmcmed.org The reaction is reversible, and the removal of water can be used to drive the equilibrium toward the product. ncert.nic.in A broad range of amines, including aliphatic and aromatic derivatives, can be employed, allowing for the introduction of diverse functional and structural motifs. The synthesis of fluorinated imines has been successfully achieved using various methods, including mechanochemical grinding and traditional solvent-based refluxing. nih.gov

Table 1: Representative Imine Synthesis

| Reactant 1 | Reactant 2 (Amine) | Reagents/Conditions | Product Class |

|---|---|---|---|

| This compound | R-NH₂ (e.g., Aniline) | Ethanol, cat. Acetic Acid, Reflux | Aromatic Schiff Base |

These Schiff bases are not only stable compounds but also serve as crucial intermediates for further synthetic transformations or as ligands in coordination chemistry. ijtsrd.com

Chemical Modifications Leading to Carboxylic Acid Derivatives, Alcohols, and Ethers

The aldehyde group can be readily transformed into other important functional groups such as carboxylic acids and alcohols, which can be further derivatized to ethers.

Oxidation to Carboxylic Acid Derivatives: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-fluoro-3-methyl-5-nitrobenzoic acid. This transformation can be achieved using a variety of common oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid are effective. ncert.nic.in Milder reagents, such as Tollens' reagent (ammoniacal silver nitrate), can also be used, which is a classic test to distinguish aldehydes from ketones. ncert.nic.in The resulting carboxylic acid can then be converted into a range of derivatives, such as esters or amides, through standard condensation reactions.

Reduction to Alcohols: The aldehyde group is easily reduced to a primary alcohol, yielding (4-fluoro-3-methyl-5-nitrophenyl)methanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are highly efficient for this purpose. ncert.nic.in Catalytic hydrogenation can also be employed. This reduction provides a new site for functionalization on the benzylic carbon.

Synthesis of Ethers: The alcohol produced from the reduction can be converted into an ether. A common and versatile method is the Williamson ether synthesis. masterorganicchemistry.com This SN2 reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the corresponding ether. masterorganicchemistry.comniscpr.res.in

Table 2: Aldehyde Group Transformations

| Starting Material | Reagents | Product Functional Group |

|---|---|---|

| This compound | KMnO₄ or Tollens' Reagent | Carboxylic Acid |

| This compound | NaBH₄ or LiAlH₄ | Primary Alcohol |

Introduction of Complex Alkyl, Aryl, and Heteroaryl Substructures

Beyond oxidation and reduction, the aldehyde carbonyl is a key site for carbon-carbon bond-forming reactions, enabling the introduction of complex molecular substructures.

Organometallic Addition: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) are powerful nucleophiles that readily add to the carbonyl carbon of the aldehyde. This reaction, after an aqueous workup, produces a secondary alcohol where a new alkyl, aryl, or heteroaryl group (R) has been attached to the benzylic carbon. This provides a straightforward route to increase the molecular complexity and build chiral centers.

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity. masterorganicchemistry.com The aldehyde reacts with a phosphonium (B103445) ylide (a Wittig reagent), which is typically prepared from an alkyl halide and triphenylphosphine. masterorganicchemistry.com This reaction replaces the carbon-oxygen double bond with a carbon-carbon double bond, allowing for the synthesis of a wide variety of substituted styrenes from this compound. The nature of the substituent on the resulting alkene is determined by the structure of the ylide used. masterorganicchemistry.com

Selective Functionalization of the Fluorine Atom

The fluorine atom on the aromatic ring is activated for nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group in the para position and, to a lesser extent, the aldehyde group in the ortho position. nih.govyoutube.com This activation makes the ipso-carbon electron-deficient and susceptible to attack by nucleophiles.

This reactivity allows for the selective displacement of the fluoride (B91410) ion by a variety of nucleophiles, providing a powerful tool for introducing different functionalities onto the aromatic ring. Common nucleophiles used in SNAr reactions include:

Oxygen Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) can be used to form aryl ethers.

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines can react to form anilines and their derivatives. researchgate.netbeilstein-journals.org

Sulfur Nucleophiles: Thiolates (RS⁻) can be employed to synthesize aryl sulfides.

The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. youtube.com The presence of the nitro and aldehyde groups is crucial for stabilizing this intermediate, thereby facilitating the reaction. nih.gov

Table 3: Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile (Nu-H) | Reagents/Conditions | Product |

|---|---|---|

| R-OH (Alcohol/Phenol) | Base (e.g., K₂CO₃), Polar Aprotic Solvent (e.g., DMF) | 4-Alkoxy-3-methyl-5-nitrobenzaldehyde |

| R₂NH (Amine) | Heat, Polar Solvent (e.g., DMSO) | 4-(Dialkylamino)-3-methyl-5-nitrobenzaldehyde |

Derivatization for Analytical Enhancement and Spectroscopic Probes

The structural framework of this compound can be modified to create molecules with specific photophysical properties, such as fluorescence, for use as analytical probes or sensors. Derivatization often aims to extend the π-conjugated system of the molecule, which can significantly alter its absorption and emission spectra.

A common strategy involves the synthesis of Schiff bases by reacting the aldehyde with an amine that is part of a larger aromatic or fluorescent system. researchgate.netresearchgate.net For example, condensation with various haloanilines or other substituted anilines can produce imine derivatives with tailored electronic properties. researchgate.net The resulting extended conjugation can lead to compounds that exhibit fluorescence, where the emission characteristics (wavelength and intensity) may be sensitive to the local environment, such as pH, solvent polarity, or the presence of specific metal ions. This sensitivity allows such derivatives to function as fluorescent chemosensors.

Studies on analogous compounds, such as derivatives of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, have shown that the formation of Schiff bases is an effective method for generating novel fluorescent materials. researchgate.netresearchgate.net It is therefore anticipated that similar derivatization of this compound could yield a new class of spectroscopic probes with potential applications in chemical and biological sensing.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is indispensable for the unambiguous structural confirmation of 4-Fluoro-3-methyl-5-nitrobenzaldehyde (B6153479) in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl group protons. The aldehydic proton (CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group. The two aromatic protons would appear as singlets or narrow doublets, with their chemical shifts influenced by the electron-withdrawing nitro group and the fluorine atom. The methyl protons would resonate as a singlet in the upfield region, around 2.4 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield shift, typically around 190 ppm. The aromatic carbons would appear in the 115-165 ppm range, with the carbon directly bonded to the fluorine atom showing a large coupling constant (¹JCF). The chemical shifts of the aromatic carbons are also heavily influenced by the electronic effects of the nitro and methyl substituents. The methyl carbon would appear at a much higher field, typically around 20-22 ppm.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. For this compound, a single resonance is expected. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom on the aromatic ring. For a similar compound, 4-fluorobenzaldehyde, the ¹⁹F NMR signal appears at approximately -102.4 ppm.

Table 1: Representative NMR Data for Substituted Benzaldehydes Data is illustrative and based on analogous compounds.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | Aldehyde (-CHO) | 9.9 - 10.1 | Singlet |

| ¹H | Aromatic (-CH) | 7.8 - 8.2 | Singlet / Doublet |

| ¹H | Methyl (-CH₃) | ~2.4 | Singlet |

| ¹³C | Carbonyl (C=O) | ~190 | Singlet |

| ¹³C | Aromatic (C-F) | 160 - 165 | Doublet (due to C-F coupling) |

| ¹³C | Aromatic (C-NO₂) | 145 - 150 | Singlet |

| ¹³C | Aromatic (C-H) | 115 - 135 | Singlet / Doublet |

| ¹³C | Methyl (-CH₃) | 20 - 22 | Singlet |

| ¹⁹F | Fluoro (-F) | -100 to -110 | Singlet |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), is crucial for identifying the functional groups present in this compound. researchgate.net These techniques probe the vibrational modes of the molecule, providing a characteristic fingerprint.

Aldehyde Group: A strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde is expected in the FT-IR spectrum, typically around 1700-1720 cm⁻¹. The C-H stretch of the aldehyde group usually appears as two weak bands around 2820 and 2720 cm⁻¹.

Nitro Group: The nitro group (NO₂) gives rise to two distinct and strong absorption bands. The asymmetric stretching vibration is observed in the region of 1520-1560 cm⁻¹, while the symmetric stretching vibration appears between 1340-1370 cm⁻¹.

Aromatic Ring: The C=C stretching vibrations within the benzene (B151609) ring are observed in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons are found above 3000 cm⁻¹.

C-F Bond: The C-F stretching vibration typically results in a strong absorption band in the FT-IR spectrum in the 1200-1250 cm⁻¹ range.

FT-Raman spectroscopy provides complementary information. While C=O and NO₂ stretches are visible, aromatic C=C and C-H vibrations are often more intense in the Raman spectrum. Density Functional Theory (DFT) calculations are frequently used alongside experimental data to assign vibrational modes accurately. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound Data is illustrative and based on analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) |

| C-H Stretch | Aldehyde | 2820, 2720 | Weak |

| C=O Stretch | Aldehyde | 1700 - 1720 | Moderate |

| Asymmetric Stretch | Nitro (NO₂) | 1520 - 1560 | Strong |

| Symmetric Stretch | Nitro (NO₂) | 1340 - 1370 | Moderate |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Strong |

| C-F Stretch | Fluoro | 1200 - 1250 | Weak |

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a definitive technique for determining the molecular weight and confirming the elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound (C₈H₆FNO₃), HRMS would confirm the exact mass corresponding to this formula.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique can be used to assess the purity of the compound and to analyze its fragmentation pattern upon electron impact ionization. The fragmentation pattern provides valuable structural information. Expected fragmentation pathways for this molecule would include the loss of the aldehyde group (CHO), the nitro group (NO₂), and potentially other neutral losses, leading to a series of characteristic fragment ions.

X-ray Crystallography for Definitive Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, confirming the molecular geometry. For a related compound, 4-methyl-3-nitrobenzaldehyde, crystallographic analysis revealed a monoclinic space group P2₁/c. nih.gov

This analysis would definitively establish the planarity of the benzene ring and the relative orientations of the aldehyde, methyl, nitro, and fluoro substituents. Furthermore, it would provide invaluable insight into the crystal packing and the nature of intermolecular interactions, such as C-H···O hydrogen bonds, which stabilize the crystal lattice. nih.gov

Table 3: Representative Crystallographic Data for 4-methyl-3-nitrobenzaldehyde nih.gov This data serves as an example of the parameters obtained from X-ray crystallography.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9052 |

| b (Å) | 17.841 |

| c (Å) | 11.0663 |

| β (°) | 97.647 |

| Volume (ų) | 764.14 |

| Z (molecules/unit cell) | 4 |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Investigating Electronic Structure and Photophysical Properties

Electronic absorption (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands characteristic of π → π* and n → π* transitions associated with the aromatic ring and the carbonyl and nitro groups. The positions and intensities of these bands are sensitive to the electronic effects of the substituents and provide information about the molecule's electronic structure and HOMO-LUMO energy gap. Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) are often employed to interpret the experimental spectra.

Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed light. While many nitroaromatic compounds exhibit weak or no fluorescence due to efficient non-radiative decay pathways, studying these properties can provide further insight into the excited state dynamics of the molecule.

Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis) for Crystal Packing and Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. nih.gov The Hirshfeld surface is mapped with properties like dₙₒᵣₘ (a normalized contact distance), which highlights regions of close intermolecular contact.

Computational and Theoretical Studies of 4 Fluoro 3 Methyl 5 Nitrobenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Optimized Geometries and Electronic Structure

(No specific data available for 4-Fluoro-3-methyl-5-nitrobenzaldehyde)

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Chemical Softness/Hardness) and Reactivity Prediction

(No specific data available for this compound)

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

(No specific data available for this compound)

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Donor-Acceptor Interactions

(No specific data available for this compound)

Conformational Analysis and Tautomerism Investigations

(No specific data available for this compound)

Computational Simulation of Spectroscopic Data and Validation with Experimental Results

(No specific data available for this compound)

Theoretical Reaction Pathway and Kinetic Studies for Mechanistic Elucidation

(No specific data available for this compound)

Applications of 4 Fluoro 3 Methyl 5 Nitrobenzaldehyde in Advanced Research Contexts

Role as a Key Intermediate in Complex Organic Synthesis

4-Fluoro-3-methyl-5-nitrobenzaldehyde (B6153479) is a trifunctional intermediate, offering multiple reactive sites for synthetic chemists to exploit. The reactivity of each functional group can be selectively addressed to build molecular complexity.

The Aldehyde Group (-CHO): This group is a classic carbonyl functionality, susceptible to nucleophilic addition. It readily participates in condensation reactions with primary amines to form Schiff bases (imines), undergoes Knoevenagel condensation with active methylene (B1212753) compounds, and can be oxidized to a carboxylic acid or reduced to a benzyl (B1604629) alcohol. ncert.nic.in

The Fluorine Atom (-F): The fluorine atom is positioned ortho to the nitro group and para to the aldehyde group. Both are strong electron-withdrawing groups, which significantly activate the fluorine atom for nucleophilic aromatic substitution (SNAr). researchgate.net This allows for the facile displacement of fluoride (B91410) by a wide array of nucleophiles, serving as a key method for introducing new functionalities.

The Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group that activates the ring for nucleophilic attack. Furthermore, it can be readily reduced under various conditions to an amino group (-NH₂). This resulting aniline (B41778) derivative opens up another avenue for functionalization, including diazotization reactions, amide bond formation, and the synthesis of nitrogen-containing heterocycles.

The distinct reactivity of these groups allows for a stepwise and controlled approach to the synthesis of highly substituted aromatic compounds.

| Functional Group | Type of Reaction | Potential Product |

| Aldehyde (-CHO) | Condensation with Amines | Schiff Bases / Imines |

| Aldehyde (-CHO) | Oxidation | Benzoic Acid Derivative |

| Aldehyde (-CHO) | Reduction | Benzyl Alcohol Derivative |

| Fluorine (-F) | Nucleophilic Aromatic Substitution (SNAr) | Ethers, Amines, Thioethers |

| Nitro (-NO₂) | Reduction | Aniline Derivative |

Precursor for the Synthesis of Fluorinated Aromatic Compounds with Diverse Functional Groups

The presence of a highly activated fluorine atom makes this compound an excellent precursor for a variety of fluorinated aromatic compounds. The lability of the C-F bond is a direct consequence of the electron-withdrawing effects of the nitro and aldehyde groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction. researchgate.net

This reactivity allows for the introduction of oxygen, nitrogen, and sulfur nucleophiles, among others. For instance, reaction with phenols or alkoxides yields diaryl or alkyl aryl ethers, respectively. Similarly, reaction with primary or secondary amines leads to the formation of secondary or tertiary arylamines. This synthetic strategy is a cornerstone for creating libraries of substituted aromatic compounds for further investigation. researchgate.net

| Nucleophile (Nu-H) | Resulting Functional Group (-Nu) | Product Class |

| Alcohol (R-OH) | Alkoxy (-OR) | Alkyl Aryl Ether |

| Phenol (Ar-OH) | Aryloxy (-OAr) | Diaryl Ether |

| Amine (R₂NH) | Amino (-NR₂) | N-Substituted Aniline |

| Thiol (R-SH) | Thioether (-SR) | Aryl Sulfide |

Utilization in the Development of Novel Ligands and Catalysts for Organic Reactions

The aldehyde functionality is pivotal for the application of this compound in the synthesis of ligands and catalysts. The condensation reaction between the aldehyde and a primary amine is a straightforward method to produce Schiff bases. nih.govresearchgate.net These compounds, characterized by their azomethine (-HC=N-) group, are a prominent class of ligands in coordination chemistry. nih.gov

The imine nitrogen atom can coordinate to a variety of metal centers, and the electronic properties of the resulting metal complex can be fine-tuned by the substituents on the aromatic ring. The fluorine, methyl, and nitro groups on the benzaldehyde (B42025) moiety exert significant inductive and resonance effects, influencing the electron density at the metal center and, consequently, its catalytic activity. Schiff base complexes have found applications in various catalytic processes. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Application |

| This compound | Primary Amine (R-NH₂) | Schiff Base Ligand | Coordination Chemistry, Catalysis |

| This compound | Chiral Diamine | Chiral Schiff Base Ligand | Asymmetric Catalysis |

Contribution to Medicinal Chemistry Research as a Synthetic Intermediate for Bioactive Molecules

Substituted benzaldehydes are crucial building blocks in medicinal chemistry for the synthesis of biologically active molecules. nih.gov this compound incorporates several structural motifs commonly found in pharmaceuticals. The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. researchgate.net

The aldehyde group can be used to construct various heterocyclic scaffolds known to possess medicinal properties. For example, condensation with hydrazines can yield hydrazone derivatives, which have been investigated for anti-inflammatory activity. ossila.com Aldol (B89426) and Knoevenagel condensations can lead to chalcones and curcuminoid analogues, some of which exhibit cytotoxic activity against cancer cell lines. ossila.com Furthermore, the reduction of the nitro group to an amine provides a precursor for other classes of bioactive compounds. Aromatic nitro compounds themselves are key intermediates in the synthesis of numerous drugs. nih.gov For instance, related structures like 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) are intermediates in the synthesis of pharmaceuticals such as Entacapone. google.com

| Reaction Type | Reactant | Potential Bioactive Scaffold |

| Condensation | Phenylhydrazine Derivatives | Hydrazones ossila.com |

| Aldol Condensation | Ketones | Curcuminoid Analogues ossila.com |

| Multi-component Reaction | β-ketoester, Hydroxylamine | Isoxazole-5(4H)-ones mdpi.com |

| Reduction of Nitro Group | - | Substituted Anilines for further synthesis |

Application in Materials Science as a Precursor for Specialty Polymers, Dyes, and Pigments

In materials science, the reactivity of this compound is harnessed to create functional materials.

Specialty Polymers: The activated fluorine atom is key to its use in the synthesis of high-performance polymers via nucleophilic aromatic substitution polymerization. In this process, the fluorine acts as a leaving group in reactions with bis-nucleophiles, such as bisphenols. This type of polycondensation reaction is used to produce aromatic polyethers, a class of polymers known for their exceptional thermal stability and chemical resistance, similar in concept to the synthesis of PEEK (Polyether ether ketone). researchgate.net

Dyes and Pigments: The nitroaromatic core of the molecule acts as a chromophore, making it a suitable precursor for dyes and pigments. The aldehyde group can be used to create larger conjugated systems through condensation reactions, which can shift the absorption spectrum into the visible range. Additionally, reduction of the nitro group to an amine yields a substituted aniline derivative. Such compounds are foundational intermediates for the production of azo dyes through diazotization and coupling reactions. The labile fluorine in fluoronitrobenzenes is often used as a "handle" in the manufacturing of fiber-reactive dyes. researchgate.net

| Material Class | Relevant Functional Group(s) | Synthetic Pathway |

| High-Performance Polymers | Fluorine (-F) | SNAr Polycondensation with bisphenols |

| Azo Dyes | Nitro (-NO₂) | Reduction to amine, then diazotization and coupling |

| Conjugated Pigments | Aldehyde (-CHO) | Condensation reactions (e.g., Knoevenagel) |

Future Perspectives and Emerging Research Directions for 4 Fluoro 3 Methyl 5 Nitrobenzaldehyde

Development of More Sustainable and Efficient Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of synthetic routes for complex molecules, aiming to reduce hazardous waste and improve energy efficiency. nih.gov Future research into the synthesis of 4-Fluoro-3-methyl-5-nitrobenzaldehyde (B6153479) is likely to focus on moving away from traditional, harsh nitration and halogenation methods.

Key areas of development include:

Catalytic Nitration: The use of solid acid catalysts or milder nitrating agents can circumvent the need for large quantities of corrosive acids like sulfuric and nitric acid, which are common in conventional electrophilic aromatic substitution reactions. ewadirect.comresearchgate.net This approach not only reduces waste but also enhances safety. ewadirect.com

Solvent-Free and Alternative Solvent Reactions: Performing reactions under solvent-free conditions or in greener solvents (e.g., water, ionic liquids) is a core tenet of sustainable chemistry. Research could explore mechanochemical methods (ball milling) or aqueous-phase reactions for the synthesis of precursors.

Photocatalysis: The use of light to drive chemical reactions offers a powerful, environmentally friendly alternative. Photocatalysis on microfluidic reactors, for instance, presents a strategy for the selective and efficient production of high-value molecules like substituted benzaldehydes. bath.ac.uk

| Synthetic Strategy | Traditional Approach | Sustainable Future Direction | Key Advantages |

| Nitration | Concentrated H₂SO₄/HNO₃ | Solid acid catalysts, milder nitrating agents | Reduced corrosive waste, enhanced safety. ewadirect.com |

| Oxidation | Heavy metal oxidants (e.g., CrO₃) | Catalytic oxidation with O₂ or H₂O₂ | Avoids toxic heavy metal waste. |

| Reaction Medium | Volatile organic solvents | Solvent-free, water, or bio-solvents | Reduced environmental impact and health hazards. |

| Energy Input | Thermal heating | Photocatalysis, microwave irradiation | Improved energy efficiency, faster reaction times. bath.ac.uk |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique electronic properties of this compound make it a compelling substrate for exploring new chemical reactions. The aldehyde group is a primary site for transformations, while the substituted aromatic ring is ripe for advanced functionalization.

Aldehyde Transformations: The aldehyde group can participate in a wide array of classic and modern organic reactions. Its reactivity is heightened by the electron-withdrawing substituents on the ring. Future research could focus on its use in multicomponent reactions (MCRs) to rapidly build molecular complexity, catalyzed by entities like magnetic nanoparticles for easy separation. mdpi.com

C–H Functionalization: A major frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C–H) bonds. nih.govresearchgate.net The specific substitution pattern of this compound could be exploited to achieve regioselective C–H activation. Using transient directing groups that reversibly bind to the aldehyde, metal catalysts could be directed to functionalize the ortho C–H bonds of the ring with various partners (e.g., alkenes, amines, or halogens). acs.orgacs.orgyoutube.com This atom-economical approach avoids the need for pre-functionalized starting materials. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages in safety, efficiency, and scalability, particularly for hazardous processes like nitration. ewadirect.comeuropa.eu The synthesis and subsequent modification of this compound are well-suited for this technology.

The small reactor volumes and excellent heat transfer in microreactors allow for highly exothermic or dangerous reactions to be performed safely. europa.euresearchgate.net This is critical for nitration reactions, which can be prone to thermal runaways in traditional batch reactors. europa.euvapourtec.com Furthermore, automated flow synthesis platforms can integrate reaction, purification, and analysis into a single, seamless process. nih.govresearchgate.netwikipedia.org This enables high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives based on the this compound core for applications in drug discovery or materials science. sigmaaldrich.commetoree.com

| Feature | Batch Chemistry | Flow Chemistry |

| Safety | High risk for exothermic reactions (e.g., nitration) due to large volumes. | Inherently safer due to small reactor volumes and superior heat dissipation. ewadirect.comeuropa.eu |

| Scalability | Difficult and often requires re-optimization. | Scaled by running the system for longer or by "numbering-up" reactors. ewadirect.com |

| Control | Limited control over reaction parameters like temperature and mixing. | Precise control over temperature, pressure, and residence time. amt.uk |

| Automation | Difficult to fully automate. | Easily integrated with automated pumps, purification units, and analytics. vapourtec.comnih.gov |

Advanced Applications in Supramolecular Chemistry and Nanotechnology

The distinct functional groups of this compound provide multiple points of interaction for building larger, functional systems.

Supramolecular Assembly: The fluorine atom and the nitro group can participate in non-covalent interactions such as halogen bonding, dipole-dipole interactions, and π–π stacking. These forces are fundamental to crystal engineering, where molecules are designed to self-assemble into specific crystalline architectures with desired properties. Introducing fluorine into self-assembling systems can lead to more stable and robust lattices, and can even induce unexpected changes in the self-assembly motif. rsc.orgscispace.comresearchgate.net

Nanotechnology: The aldehyde group serves as a reactive handle for covalently attaching the molecule to the surface of nanomaterials. cd-bioparticles.net This functionalization can modify the properties of nanoparticles for various applications. For instance, modifying magnetic nanoparticles with organic molecules can create highly efficient and reusable catalysts. mdpi.comvjs.ac.vn Functionalizing quantum dots or metallic nanoparticles could lead to new sensors or imaging agents.

Computational Design and Predictive Modeling for Tailored Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the behavior of molecules and designing new ones in silico. nih.govcanterbury.ac.uk Applying these methods to this compound can accelerate the discovery of new derivatives with tailored properties.

DFT calculations can be used to:

Predict Reactivity: By calculating the distribution of electron density and mapping the molecular electrostatic potential (MEP), researchers can predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.netresearchgate.net

Model Reaction Mechanisms: Computational modeling can elucidate the transition states and energy barriers of potential reactions, helping to optimize conditions and predict product outcomes. nih.gov

Design Novel Derivatives: By systematically modifying the substituents on the aromatic ring in a computational model, scientists can predict how these changes will affect the molecule's electronic properties, solubility, and potential biological activity. nih.govacs.org This predictive power allows for the rational design of new compounds for specific applications, saving significant time and resources in the laboratory. malvernpanalytical.com Machine learning models can further enhance these predictions by learning from existing experimental and computational data to forecast properties like C-H bond dissociation enthalpies or toxicity. acs.orgoup.com

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Predict reaction mechanisms, electronic properties (HOMO/LUMO), and sites of reactivity. nih.govcanterbury.ac.uk |

| Molecular Electrostatic Potential (MEP) | Visualize electron-rich and electron-poor regions to predict non-covalent interactions and reaction sites. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models to predict the biological activity or toxicity of derivatives. acs.org |

| Machine Learning (ML) | Reinforce quantum mechanical calculations to rapidly predict chemical properties and reaction outcomes. oup.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。